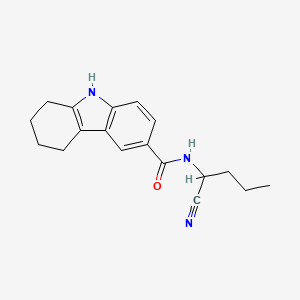

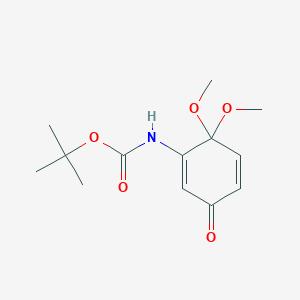

![molecular formula C6H11N3O3S B2993795 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide CAS No. 1312132-81-2](/img/structure/B2993795.png)

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This type of compound has been reported to have potential anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one present in the compound , has been achieved through various methods. One such method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the benzoylation of substituted phenols with substituted benzoyl chlorides, followed by a Fries rearrangement .Molecular Structure Analysis

The molecular weight of a similar compound, N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine, is 203.25 g/mol . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

1,2,4-Oxadiazoles have been found to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . They have also been utilized in various chemical reactions, including the synthesis of N-phenyl pyrazolines via cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry: Drug Development

The 1,2,4-oxadiazole ring is a recognized pharmacophore in drug design due to its structural similarity to peptide bonds. It’s found in drugs like ataluren , used for Duchenne muscular dystrophy, and opicapone , an adjunctive therapy for Parkinson’s disease . The methanesulfonamide group in the compound can enhance the solubility and bioavailability of pharmaceuticals, making it a valuable moiety for drug synthesis.

Cancer Therapy: Enzyme Inhibition

Some 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The specific compound could potentially be modified to target these enzymes, offering a pathway for the development of new anticancer drugs.

Age-Related Diseases: Therapeutic Agents

Compounds containing the 1,2,4-oxadiazole unit have shown promise as agents for treating age-related diseases . The presence of the methanesulfonamide could modify the biological activity, leading to potential applications in geriatric medicine.

Antimicrobial Applications

The 1,2,4-oxadiazole derivatives exhibit antimicrobial properties, which can be harnessed in the development of new antibiotics . The compound’s structure could be tailored to enhance its efficacy against specific pathogens.

Material Science: Energetic Materials and OLEDs

In material science, the 1,2,4-oxadiazole derivatives are used in the creation of energetic materials due to their high nitrogen content . They are also employed in the development of OLEDs (Organic Light Emitting Diodes), where the methanesulfonamide group could play a role in improving the electronic properties of the material .

Organic Synthesis: Heterocycle Rearrangement

The 1,2,4-oxadiazoles can rearrange into other heterocycles, a property utilized in organic synthesis . The compound could serve as a precursor in the synthesis of more complex molecules, expanding the toolkit available to synthetic chemists.

Mecanismo De Acción

Target of Action

The primary targets of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide are yet to be identified. Compounds with a similar 1,2,4-oxadiazole structure have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and analgesic properties.

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit various pharmacological properties, suggesting that they may interact with multiple targets .

Biochemical Pathways

Given the diverse biological activities of 1,2,4-oxadiazole derivatives, it is likely that this compound may interact with several pathways .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

The future directions for research into “N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide” and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S/c1-5-8-6(12-9-5)3-4-7-13(2,10)11/h7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVJVPZJOQJJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)

![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)